synthesis of 4-propyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol
synthesis of 4-propyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol
An In-Depth Technical Guide to the Synthesis of 4-propyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of a promising heterocyclic compound.
Introduction: The Significance of 1,2,4-Triazole-3-thiols
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a wide array of therapeutic agents. These compounds exhibit a broad spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties. The introduction of a thiol group at the 3-position and further substitution at the N-4 and C-5 positions of the triazole ring can significantly modulate the biological activity, making the synthesis of specific derivatives a key focus in drug discovery. This guide provides an in-depth, technically-focused protocol for the , a molecule of interest for further pharmacological investigation.
Synthetic Pathway Overview
The is a multi-step process that begins with readily available starting materials. The overall strategy involves the construction of a thiosemicarbazide intermediate followed by a base-catalyzed intramolecular cyclization.
The key steps are:
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Synthesis of 2-Thiophenecarboxylic Acid Hydrazide: This initial step involves the conversion of a 2-thiophenecarboxylic acid derivative into its corresponding hydrazide.
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Formation of the Thiosemicarbazide Intermediate: The synthesized hydrazide is then reacted with propyl isothiocyanate to yield N-propyl-2-(thiophene-2-carbonyl)hydrazine-1-carbothioamide.
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Cyclization to 4-propyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol: The thiosemicarbazide intermediate undergoes an intramolecular cyclization in a basic medium to form the final triazole-thiol product.
Caption: Overall synthetic workflow for 4-propyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol.
Detailed Experimental Protocols
Part 1: Synthesis of 2-Thiophenecarboxylic Acid Hydrazide
The initial precursor, 2-thiophenecarboxylic acid hydrazide, can be synthesized from 2-thiophenecarboxylic acid. A common and efficient method involves the esterification of the carboxylic acid followed by hydrazinolysis.[1][2][3][4]
Step 1a: Esterification of 2-Thiophenecarboxylic Acid
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Reagents and Materials:
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2-Thiophenecarboxylic acid
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Methanol (absolute)
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Concentrated Sulfuric Acid
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Sodium Bicarbonate (saturated solution)
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Anhydrous Magnesium Sulfate
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Round-bottom flask, reflux condenser, separating funnel, rotary evaporator.
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-thiophenecarboxylic acid (1 equivalent) in an excess of absolute methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-3% of the volume of methanol).
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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After cooling to room temperature, remove the excess methanol using a rotary evaporator.
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Dissolve the residue in a suitable organic solvent like diethyl ether and wash with a saturated solution of sodium bicarbonate to neutralize the remaining acid.
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Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain methyl 2-thiophenoate.
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Step 1b: Hydrazinolysis of Methyl 2-Thiophenoate
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Reagents and Materials:
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Methyl 2-thiophenoate
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Hydrazine hydrate (80-99%)
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Ethanol
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Round-bottom flask, reflux condenser.
-
-
Procedure:
-
Dissolve methyl 2-thiophenoate (1 equivalent) in ethanol in a round-bottom flask.
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Add hydrazine hydrate (1.5-2 equivalents) to the solution.
-
Heat the mixture to reflux for 6-8 hours. The formation of a precipitate may be observed.
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Cool the reaction mixture in an ice bath to complete the precipitation.
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Filter the solid product, wash with cold ethanol, and dry to obtain 2-thiophenecarboxylic acid hydrazide.[2]
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| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 2-Thiophenecarboxylic acid | C₅H₄O₂S | 128.15 | White solid |
| Methyl 2-thiophenoate | C₆H₆O₂S | 142.18 | Colorless liquid |
| 2-Thiophenecarboxylic acid hydrazide | C₅H₆N₂OS | 142.18 | White crystalline solid |
Table 1: Properties of compounds in the synthesis of 2-thiophenecarboxylic acid hydrazide.
Part 2: Synthesis of N-propyl-2-(thiophene-2-carbonyl)hydrazine-1-carbothioamide
This step involves the nucleophilic addition of the hydrazide to the electrophilic carbon of the isothiocyanate.[5][6][7]
-
Reagents and Materials:
-
2-Thiophenecarboxylic acid hydrazide
-
Propyl isothiocyanate
-
Absolute Ethanol
-
Round-bottom flask, reflux condenser.
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-thiophenecarboxylic acid hydrazide (1 equivalent) in absolute ethanol.
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Add propyl isothiocyanate (1 equivalent) to the solution.
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Heat the mixture to reflux for 3-5 hours.
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Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
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Filter the solid, wash with a small amount of cold ethanol, and dry to obtain N-propyl-2-(thiophene-2-carbonyl)hydrazine-1-carbothioamide.
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Part 3: Synthesis of 4-propyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol
The final step is the base-catalyzed intramolecular cyclization of the thiosemicarbazide intermediate, which results in the formation of the 1,2,4-triazole ring.[8][9][10][11]
-
Reagents and Materials:
-
N-propyl-2-(thiophene-2-carbonyl)hydrazine-1-carbothioamide
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Sodium Hydroxide (2N aqueous solution)
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Hydrochloric Acid (2N aqueous solution)
-
Round-bottom flask, reflux condenser.
-
-
Procedure:
-
Suspend N-propyl-2-(thiophene-2-carbonyl)hydrazine-1-carbothioamide (1 equivalent) in a 2N aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 4-6 hours. The solid will gradually dissolve as the reaction proceeds.
-
After the reaction is complete (monitored by TLC), cool the solution to room temperature.
-
Carefully acidify the cooled solution with 2N hydrochloric acid to a pH of 5-6.
-
The product will precipitate out as a solid.
-
Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4-propyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol.
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| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Physical State |
| N-propyl-2-(thiophene-2-carbonyl)hydrazine-1-carbothioamide | C₉H₁₃N₃OS₂ | 243.35 | White to off-white solid |
| 4-propyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol | C₉H₁₁N₃S₂ | 225.33 | Solid |
Table 2: Properties of the intermediate and final product.
Mechanism of Cyclization
The base-catalyzed cyclization of the thiosemicarbazide to the 1,2,4-triazole-3-thiol proceeds through a dehydration mechanism. The hydroxide ion acts as a catalyst, deprotonating one of the nitrogen atoms, which then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration leads to the formation of the stable triazole ring.
Caption: Simplified mechanism of base-catalyzed cyclization.
Characterization
The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.
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Infrared (IR) Spectroscopy:
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2-Thiophenecarboxylic acid hydrazide: Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650 cm⁻¹), and C-S stretching of the thiophene ring.
-
N-propyl-2-(thiophene-2-carbonyl)hydrazine-1-carbothioamide: Appearance of a C=S stretching band (around 1200-1300 cm⁻¹) and retention of N-H and C=O stretching bands.
-
4-propyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol: Disappearance of the C=O stretching band and the appearance of a C=N stretching band (around 1600 cm⁻¹). A broad S-H stretching band may be observed around 2550-2600 cm⁻¹.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):
-
The proton and carbon NMR spectra will show characteristic signals for the propyl group (triplet for CH₃, sextet for the middle CH₂, and a triplet for the N-CH₂).
-
The thiophene ring protons will appear in the aromatic region with their characteristic coupling patterns.
-
The N-H and S-H protons will appear as broad singlets, and their chemical shifts can be confirmed by D₂O exchange.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the final product (m/z = 225.33).
Conclusion
The is a well-established and reproducible process. By following the detailed protocols outlined in this guide, researchers can reliably produce this compound for further investigation in drug discovery and development programs. The versatility of the synthetic route also allows for the generation of a library of related compounds by varying the starting carboxylic acid hydrazide and isothiocyanate, enabling extensive structure-activity relationship studies.
References
- 1. ac1.hhu.de [ac1.hhu.de]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. citedrive.com [citedrive.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
